

Application Notes and Protocols for Measuring IRE1α Inhibition by Kira8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

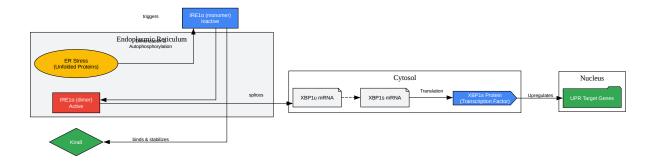
Inositol-requiring enzyme 1α (IRE1 α) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1 α possesses both a kinase and an endoribonuclease (RNase) domain, making it a key regulator of cell fate under ER stress. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. However, prolonged or excessive IRE1 α activity can lead to apoptosis through a process known as Regulated IRE1 α -Dependent Decay (RIDD).

Kira8 is a potent and selective ATP-competitive inhibitor of the IRE1 α kinase domain. By binding to the ATP-binding site, **Kira8** allosterically inhibits the RNase activity of IRE1 α , preventing the splicing of XBP1 mRNA and subsequent downstream signaling.[1][2][3] This application note provides detailed protocols for measuring the inhibitory activity of **Kira8** on IRE1 α both in vitro and in cellular contexts.

IRE1α Signaling Pathway Under ER Stress and Inhibition by Kira8



Under ER stress, IRE1 α dimerizes and autophosphorylates its kinase domain, which in turn activates its RNase domain. The activated RNase domain excises a 26-nucleotide intron from the XBP1 mRNA. This spliced XBP1 mRNA is then translated into the active transcription factor XBP1s. **Kira8**, by binding to the kinase domain, stabilizes an inactive conformation of IRE1 α , preventing its dimerization and subsequent RNase activation.



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Caption: IRE1 α signaling pathway and its inhibition by **Kira8**.

Quantitative Data Summary

The inhibitory potency of **Kira8** against IRE1 α has been determined through various assays. The following table summarizes key quantitative data for easy comparison.



Parameter	Value	Assay Type	Reference
IC50 (RNase activity)	5.9 nM	In vitro FRET-based RNase assay	[3][4]
IC50 (Kinase activity)	5.9 nM	In vitro kinase assay	[5]
IC50 (XBP1 splicing attenuation)	3.21 μΜ	Cellular XBP1 splicing assay (Nilotinib, for comparison)	[6]

Experimental Protocols In Vitro IRE1α Kinase Inhibition Assay

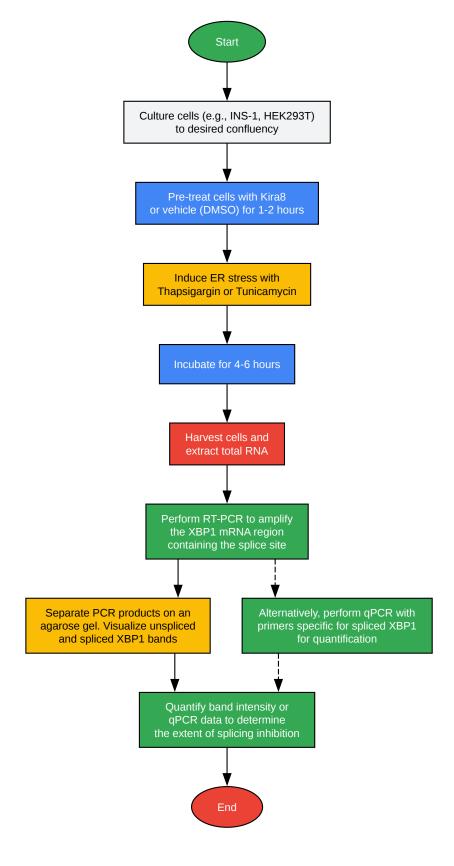
This assay measures the ability of **Kira8** to inhibit the kinase activity of IRE1 α by quantifying the phosphorylation of a substrate.

Experimental Workflow:









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